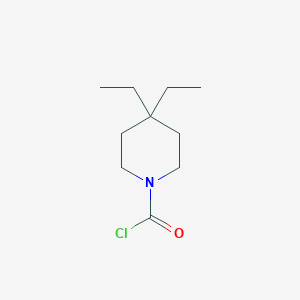
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-3-yn-1-yl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to handle reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Anhydrous ether, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
Oxidation: 1-(But-3-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(But-3-yn-1-yl)cyclopentane-1-methanol
Scientific Research Applications
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The but-3-yn-1-yl group can also engage in reactions typical of alkynes, such as cycloaddition and substitution.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbaldehyde: Lacks the but-3-yn-1-yl group, making it less reactive in certain types of reactions.
1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-but-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h1,9H,3-8H2 |
InChI Key |
NGPNDGNAWJQJDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid](/img/structure/B13298975.png)

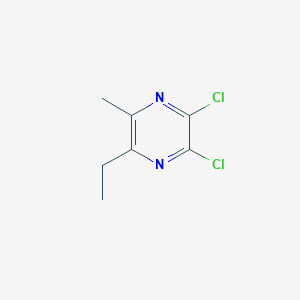
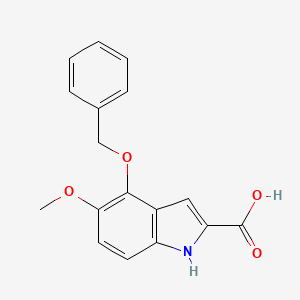
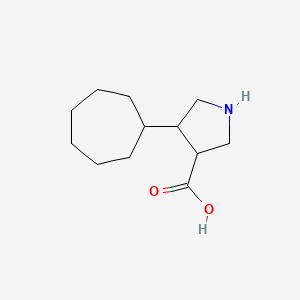

![2-[(2,2-Difluoroethyl)amino]propanamide](/img/structure/B13299001.png)
![3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)
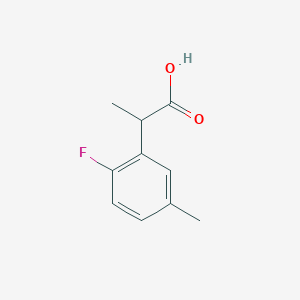
![3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride](/img/structure/B13299023.png)
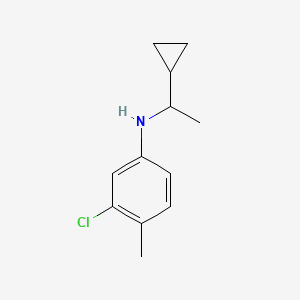
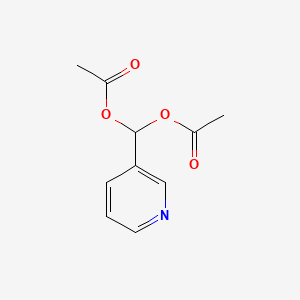
![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13299033.png)
